molecular formula C12H14O4 B14593877 1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- CAS No. 61227-53-0

1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl-

Cat. No.: B14593877
CAS No.: 61227-53-0
M. Wt: 222.24 g/mol
InChI Key: FLOVODZGGAMVOP-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions often require specific conditions such as high temperatures and the presence of catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-hydroxy-5,7-dimethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: A simpler analog with similar structural features but lacking the additional functional groups

Properties

CAS No.

61227-53-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxy-5,7-dimethoxy-2-methyl-3H-inden-1-one

InChI

InChI=1S/C12H14O4/c1-12(14)6-7-4-8(15-2)5-9(16-3)10(7)11(12)13/h4-5,14H,6H2,1-3H3

InChI Key

FLOVODZGGAMVOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C(=CC(=C2)OC)OC)O

Origin of Product

United States

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